molecular formula C₁₀H₁₃Na₅O₁₃ B1141271 Pentane-1,2,3,4,5-pentacarboxylic acid CAS No. 55525-23-0

Pentane-1,2,3,4,5-pentacarboxylic acid

Cat. No.: B1141271
CAS No.: 55525-23-0
M. Wt: 456.16
InChI Key:
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Description

Pentane-1,2,3,4,5-pentacarboxylic acid is an organic compound with the molecular formula C10H12O10 It is characterized by the presence of five carboxylic acid groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-1,2,3,4,5-pentacarboxylic acid can be synthesized through multiple synthetic routes. One common method involves the oxidation of pentane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic or basic conditions to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic oxidation of pentane or its derivatives. Catalysts such as platinum or palladium are often used to enhance the efficiency of the reaction. The process is usually carried out under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,2,3,4,5-pentacarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alcohols (for esterification), amines (for amidation), acidic or basic catalysts.

Major Products

    Oxidation: Higher oxidized carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Esters, amides.

Scientific Research Applications

Pentane-1,2,3,4,5-pentacarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentane-1,2,3,4,5-pentacarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity of enzymes and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenepentacarboxylic acid: Contains a benzene ring with five carboxylic acid groups.

    Cyclopentane-1,2,3,4,5-pentacarboxylic acid: Contains a cyclopentane ring with five carboxylic acid groups.

Uniqueness

This compound is unique due to its linear pentane backbone, which distinguishes it from aromatic or cyclic analogs. This linear structure can result in different chemical reactivity and physical properties compared to its cyclic counterparts.

Properties

IUPAC Name

pentane-1,2,3,4,5-pentacarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O10/c11-5(12)1-3(8(15)16)7(10(19)20)4(9(17)18)2-6(13)14/h3-4,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGGIQVMMDMTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentane-1,2,3,4,5-pentacarboxylic acid
Reactant of Route 2
Pentane-1,2,3,4,5-pentacarboxylic acid
Reactant of Route 3
Pentane-1,2,3,4,5-pentacarboxylic acid
Reactant of Route 4
Pentane-1,2,3,4,5-pentacarboxylic acid
Reactant of Route 5
Pentane-1,2,3,4,5-pentacarboxylic acid
Reactant of Route 6
Pentane-1,2,3,4,5-pentacarboxylic acid

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